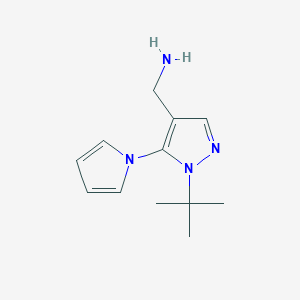
(1-(tert-butyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanamine
Descripción general
Descripción
(1-(tert-butyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanamine is a useful research compound. Its molecular formula is C12H18N4 and its molecular weight is 218.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(1-(tert-butyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanamine, with CAS Number 2090574-41-5, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₂H₁₈N₄
- Molecular Weight : 218.30 g/mol
- Structure : The compound features a pyrazole ring, which is known for its diverse biological activities.
Biological Activity Overview
The biological activity of the compound has been evaluated in various studies, particularly focusing on its anticancer and anti-inflammatory properties. The following sections detail specific findings from research studies.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance:
- Cell Line Studies : In vitro assays demonstrated that this compound exhibits significant cytotoxic effects on various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. The IC₅₀ values indicate the concentration required to inhibit cell growth by 50%, which is a standard measure of anticancer efficacy.
The mechanisms through which this compound exerts its effects include:
- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells, a process critical for eliminating malignant cells.
- Inhibition of Kinases : It may inhibit key kinases involved in cancer progression, such as Aurora-A kinase, which plays a role in cell division and proliferation.
Case Studies
- Study on Antitumor Activity : A study by Xia et al. demonstrated that derivatives of pyrazole exhibited significant antitumor activity with IC₅₀ values ranging from 26 µM to 49.85 µM against various cancer cell lines. The study emphasized the importance of structural modifications in enhancing bioactivity .
- Inhibition of VEGF-Induced Proliferation : Another research highlighted that certain pyrazole derivatives could inhibit VEGF-induced proliferation in human umbilical vein endothelial cells, suggesting potential applications in angiogenesis-related disorders .
Propiedades
IUPAC Name |
(1-tert-butyl-5-pyrrol-1-ylpyrazol-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4/c1-12(2,3)16-11(10(8-13)9-14-16)15-6-4-5-7-15/h4-7,9H,8,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNOKKYQQTAICLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C(C=N1)CN)N2C=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















